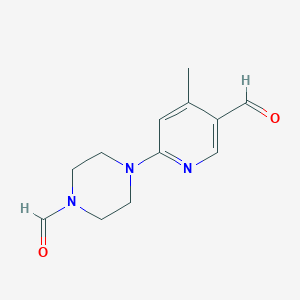

4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

Beschreibung

4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a piperazine derivative featuring a pyridine ring substituted with a formyl group at position 5 and a methyl group at position 3. The piperazine ring is linked to the pyridine moiety via its nitrogen atom at position 4. This compound’s structural uniqueness lies in the combination of a planar aromatic pyridine system with electron-withdrawing (formyl) and electron-donating (methyl) groups, alongside the flexible piperazine ring.

Eigenschaften

Molekularformel |

C12H15N3O2 |

|---|---|

Molekulargewicht |

233.27 g/mol |

IUPAC-Name |

4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde |

InChI |

InChI=1S/C12H15N3O2/c1-10-6-12(13-7-11(10)8-16)15-4-2-14(9-17)3-5-15/h6-9H,2-5H2,1H3 |

InChI-Schlüssel |

DSAYNUCAFLCCSS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1C=O)N2CCN(CC2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 4-(5-Formyl-4-methylpyridin-2-yl)piperazin-1-carbaldehyd umfasst mehrere SchritteDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von Formylierungsmitteln wie Vilsmeier-Haack-Reagenz oder Duff’s-Bedingungen . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierungen für Skalierung und Ausbeute.

Analyse Chemischer Reaktionen

4-(5-Formyl-4-methylpyridin-2-yl)piperazin-1-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Aldehydgruppe in Alkohole umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Piperazinring.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(5-Formyl-4-methylpyridin-2-yl)piperazin-1-carbaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Piperazin-Einheit ist dafür bekannt, mit GABA-Rezeptoren zu interagieren, was zu verschiedenen biologischen Wirkungen führen kann. Die Formylgruppe der Verbindung kann auch an Reaktionen mit Nukleophilen teilnehmen, wodurch zelluläre Pfade und Prozesse beeinflusst werden.

Wirkmechanismus

The mechanism of action of 4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine moiety is known to interact with GABA receptors, which can lead to various biological effects . The compound’s formyl group can also participate in reactions with nucleophiles, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Structural Motifs

Piperazine-1-carbaldehyde derivatives vary primarily in the substituents attached to the piperazine and/or the aromatic/heteroaromatic rings. Key structural comparisons include:

Key Observations :

- The target compound’s pyridine ring distinguishes it from derivatives with phenyl (e.g., 3-nitrophenyl in ) or heterocyclic substituents (e.g., pyrimidine in ).

- The formyl group on the pyridine enables Schiff base formation, similar to other aldehyde-containing derivatives (e.g., compound 23 ).

- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) enhance electrophilicity, whereas methyl groups (in the target compound) may improve lipophilicity.

Physical and Chemical Properties

- Melting Points: Compound 23: Not reported. 4-[6-(3-Chlorophenyl)pyrimidin-4-yl]piperazine-1-carbaldehyde: 123–125°C . Anti-HIV derivative (): 296–299°C . Note: Higher melting points correlate with increased molecular rigidity (e.g., fused aromatic systems in ).

Spectroscopic Data :

Biologische Aktivität

4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a piperazine ring and a pyridine derivative, which contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is with a molecular weight of 233.27 g/mol. The structure features a formyl group (-CHO) attached to a pyridine ring, which is further connected to a piperazine moiety. This structural arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N3O |

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde |

| CAS Number | 1355182-54-5 |

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The formyl group can participate in nucleophilic addition reactions, while the piperazine ring may facilitate interactions through hydrogen bonding with target proteins or enzymes. Such interactions can modulate enzymatic activities and receptor functions, leading to diverse biological effects.

Biological Activity

Research has indicated that 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde exhibits significant antimicrobial and anticancer properties:

Antimicrobial Activity

Studies have shown that derivatives of pyridine and piperazine compounds often possess antibacterial and antifungal activities. For instance, monomeric alkaloids similar to this compound were tested against various Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential anticancer activity has been explored through various assays, indicating its ability to inhibit cancer cell proliferation. The mechanisms involve inducing apoptosis in cancer cells and inhibiting cell cycle progression, although specific studies on this compound are still limited.

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial properties of several piperazine derivatives, including those with structural similarities to 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde. Results indicated that certain derivatives exhibited potent activity against E. coli and S. aureus, suggesting that modifications in the structure could enhance efficacy .

- Antifungal Activity : In another investigation, the antifungal potential of similar compounds was evaluated against Candida albicans. The results demonstrated moderate antifungal activity, providing a basis for further exploration of structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.